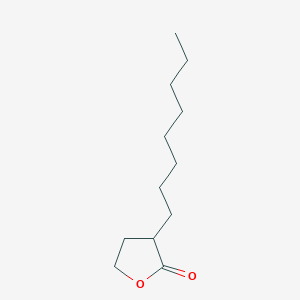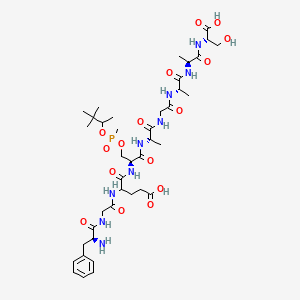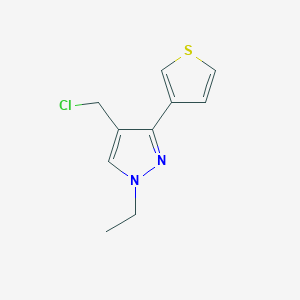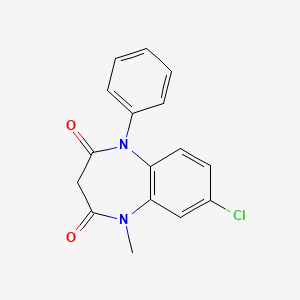
7-Deschloro-8-chloro Clobazam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deschloro-8-chloro Clobazam is a derivative of Clobazam, a benzodiazepine class medication. This compound is known for its anxiolytic and anticonvulsant properties. It is primarily used in research settings to study its pharmacological effects and potential therapeutic applications .
Preparation Methods
The synthesis of 7-Deschloro-8-chloro Clobazam involves several steps:
Starting Material: The process begins with 5-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amine using hydrogenation in the presence of a palladium catalyst.
Cyclization: The resulting 5-chloro-2-phenylenediamine undergoes cyclization with malonyl chloride to form the benzodiazepine core.
Chlorination: The final step involves the selective chlorination at the 8th position to yield this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
7-Deschloro-8-chloro Clobazam undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield deschloro derivatives.
Substitution: Halogen substitution reactions can occur, especially at the 7th and 8th positions.
Common Reagents: Reagents such as hydrogen, palladium catalysts, and malonyl chloride are commonly used.
Major Products: The major products include various substituted benzodiazepines and their derivatives
Scientific Research Applications
7-Deschloro-8-chloro Clobazam has several scientific research applications:
Chemistry: It is used to study the reactivity and stability of benzodiazepine derivatives.
Biology: Research focuses on its interaction with GABA receptors and its effects on neurotransmission.
Medicine: It is investigated for its potential use in treating anxiety, epilepsy, and other neurological disorders.
Industry: It serves as a reference standard in pharmaceutical research and quality control
Mechanism of Action
The exact mechanism of action of 7-Deschloro-8-chloro Clobazam is not fully understood. it is believed to involve the potentiation of GABAergic neurotransmission by binding to the benzodiazepine site of the GABA_A receptor. This binding enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
7-Deschloro-8-chloro Clobazam is compared with other benzodiazepines such as:
Clobazam: The parent compound, known for its anxiolytic and anticonvulsant effects.
Diazepam: Another benzodiazepine with similar therapeutic effects but different pharmacokinetic properties.
Lorazepam: Known for its potent anxiolytic effects but shorter duration of action.
Uniqueness: This compound is unique due to its specific substitution pattern, which may result in distinct pharmacological properties
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
7-chloro-5-methyl-1-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-18-14-9-11(17)7-8-13(14)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
CFQSNGPGPDIAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=O)N(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
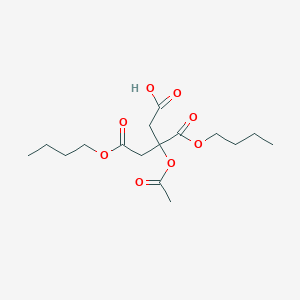
![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
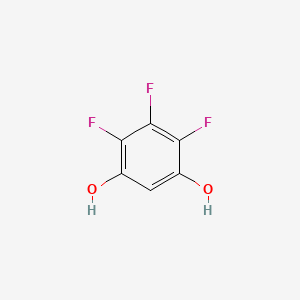
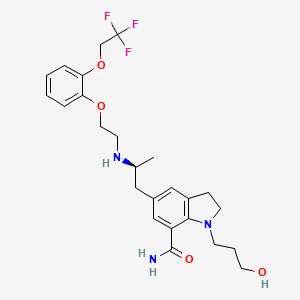
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)
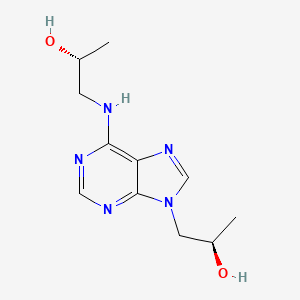
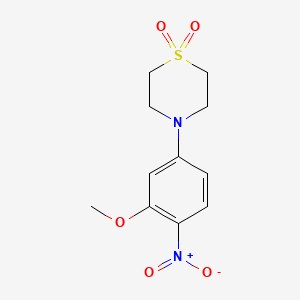

![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)
